molecular formula C16H22N4O3 B452077 N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B452077
M. Wt: 318.37g/mol
InChI Key: MNFJEDBOULNRAK-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the nitro and pyrazole groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective nitration, and controlled pyrazole formation are employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The adamantane moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the adamantane moiety .

Scientific Research Applications

N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to interact with lipid membranes and potentially disrupt cellular processes. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1-aminoadamantane: Known for its antiviral properties.

    2-adamantyl-5-nitroimidazole: Used in medicinal chemistry for its antimicrobial activity.

    N-(2-adamantyl)hexamethyleneimine: Investigated for its dopaminergic activity.

Uniqueness

N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantane, nitro, and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C16H22N4O3

Molecular Weight

318.37g/mol

IUPAC Name

N-(2-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-8-14(20(22)23)15(19(2)18-8)16(21)17-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,3-7H2,1-2H3,(H,17,21)

InChI Key

MNFJEDBOULNRAK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

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